4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-10-3-4-11-12(9-10)18-13(14-11)15-5-7-16-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFENNSJHJWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 6-ethoxybenzothiazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethoxy group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine is a synthetic compound belonging to the class of benzothiazoles, featuring an ethoxy group at the 6th position and a morpholine ring attached to the 2nd position of the benzothiazole ring. It has gained interest for its potential applications in scientific research due to its diverse biological activities.
Scientific Research Applications
This compound is used in various scientific fields:
- Chemistry As a building block for synthesizing complex molecules and materials.
- Biology Due to its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Medicine In ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry In the development of new materials with specific properties, like polymers and coatings.
The compound's unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities.
-
Antimicrobial Activity Compounds with similar structures have shown antimicrobial effects against bacterial strains like Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to antibiotics. The mechanism often involves inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound Name Target Organism Minimum Inhibitory Concentration (MIC) This compound E. coli 32 μg/mL 4a Acinetobacter baumannii 16 μg/mL 6c Pseudomonas aeruginosa 8 μg/mL -
Anti-inflammatory Activity Studies indicate that benzothiazole derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, compound 6c decreased TNF-α levels in vitro by enhancing cAMP levels, which is crucial for anti-inflammatory signaling pathways.
Table 2: Anti-inflammatory Effects of Related Compounds
Compound Name Cytokine Inhibition (%) cAMP Level Increase (fold) 4a 70% 3.0 6c 80% 2.5
Case Studies
- Anticancer Properties Benzothiazole derivatives have antiproliferative effects on cancer cell lines. This compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies Animal models showed that administration of benzothiazole derivatives resulted in reduced tumor growth and improved survival rates compared to controls, supporting further clinical investigations into their efficacy as anticancer agents.
Mechanism of Action
The mechanism of action of 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituents on the benzothiazole ring and linked functional groups:
Key Observations :
- Ethoxy vs.
- Halogen vs. Alkoxy : Bromine and chlorine (electron-withdrawing) in analogs like compound 1 improve electrophilicity and binding to kinase ATP pockets, whereas ethoxy (electron-donating) may alter charge distribution in the benzothiazole ring.
- Morpholine Role : Morpholine at the 2-position consistently enhances kinase inhibition across analogs by forming hydrogen bonds (e.g., with ASP856 in PI3Kβ) .
Biological Activity
4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a benzo[d]thiazole moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of benzothiazole have demonstrated efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are notorious for their resistance to antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| 4a | Acinetobacter baumannii | 16 μg/mL |
| 6c | Pseudomonas aeruginosa | 8 μg/mL |
Anti-inflammatory Activity
Studies have indicated that benzothiazole derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For example, the compound 6c showed a remarkable decrease in TNF-α levels in vitro by enhancing cAMP levels, which is crucial for anti-inflammatory signaling pathways .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound Name | Cytokine Inhibition (%) | cAMP Level Increase (fold) |
|---|---|---|
| 4a | 70% | 3.0 |
| 6c | 80% | 2.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzo[d]thiazole moiety can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This inhibition disrupts various biochemical pathways essential for pathogen survival and inflammation response.
Case Studies
- Anticancer Properties : A study explored the antiproliferative effects of benzothiazole derivatives on cancer cell lines. The results indicated that compounds like this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential as a chemotherapeutic agent .
- In Vivo Studies : In animal models, administration of benzothiazole derivatives resulted in reduced tumor growth and improved survival rates compared to controls. These findings support the need for further clinical investigations into their efficacy as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves:
Ethoxylation : React 6-hydroxybenzo[d]thiazole with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C for 6–8 hours.
Morpholine Coupling : Use a coupling agent (e.g., EDCI/HOBt) to attach morpholine to the thiazole ring in anhydrous DMF under nitrogen at room temperature for 12–16 hours .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 60–75%, depending on reagent purity and solvent choice .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Key peaks include δ ~1.4 ppm (triplet, -OCH₂CH₃), δ ~3.6–3.8 ppm (morpholine protons), and δ ~6.8–7.5 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Q. What known biological activities are associated with this compound?
- Methodological Answer :
- Anticancer Activity : Test against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines using MTT assays. IC₅₀ values typically range 10–25 µM .
- Antimicrobial Screening : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (MIC ~32–64 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Test variables like solvent (DMF vs. ethanol), temperature (RT vs. 50°C), and catalyst loading (EDCI vs. DCC).
- Case Study : Ethoxylation in DMF yields 75% vs. 55% in ethanol due to better solubility of intermediates .
Q. What computational methods predict the compound's bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key residues: Thr199 (hydrogen bonding) and Zn²⁺ coordination .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How do structural modifications (e.g., substituents) influence the compound's bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Modification | Observed Effect (IC₅₀) |
|---|---|
| Ethoxy → Methoxy | Reduced activity (IC₅₀: 35 µM) |
| Morpholine → Piperidine | Improved solubility, lower cytotoxicity |
- Rationale : Electron-withdrawing groups on the benzo[d]thiazole ring enhance target binding .
Q. Can solvent-free or green chemistry approaches improve synthesis sustainability?
- Methodological Answer :
- Eaton’s Reagent : Use P₂O₅/MeSO₃H under solvent-free conditions for Friedel-Crafts acylation (yield: 82%, 4 hours at 60°C) .
- Microwave Assistance : Reduce reaction time by 50% (e.g., morpholine coupling in 6 hours vs. 12 hours) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood.
- Toxicity Data :
- Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats).
- Skin irritation: Category 2 (H315) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
